molecular formula C23H25N5O5 B13844404 (R)-Doxazosin-d8

(R)-Doxazosin-d8

カタログ番号: B13844404
分子量: 459.5 g/mol
InChIキー: RUZYUOTYCVRMRZ-PVLXMHINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Doxazosin-d8 is a deuterated form of the pharmaceutical compound doxazosin, which is commonly used as an alpha-1 adrenergic receptor antagonist. The deuterium atoms in ®-Doxazosin-d8 replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Doxazosin-d8 typically involves the incorporation of deuterium atoms into the doxazosin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of doxazosin can also lead to the formation of ®-Doxazosin-d8.

Industrial Production Methods: Industrial production of ®-Doxazosin-d8 may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.

化学反応の分析

Types of Reactions: ®-Doxazosin-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

®-Doxazosin-d8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and degradation products of doxazosin.

    Biology: Employed in the study of alpha-1 adrenergic receptors and their role in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated doxazosin.

    Industry: Utilized in the development of new pharmaceuticals with enhanced metabolic stability and reduced side effects.

作用機序

®-Doxazosin-d8 exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, ®-Doxazosin-d8 causes vasodilation and reduces blood pressure. The deuterium atoms in ®-Doxazosin-d8 may also contribute to its metabolic stability, leading to prolonged duration of action.

類似化合物との比較

    Doxazosin: The non-deuterated form of ®-Doxazosin-d8, commonly used as an antihypertensive agent.

    Terazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.

    Prazosin: A related compound used to treat hypertension and benign prostatic hyperplasia.

Uniqueness: ®-Doxazosin-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in research and potentially offers advantages in therapeutic applications.

特性

分子式

C23H25N5O5

分子量

459.5 g/mol

IUPAC名

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2

InChIキー

RUZYUOTYCVRMRZ-PVLXMHINSA-N

異性体SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H]

正規SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。